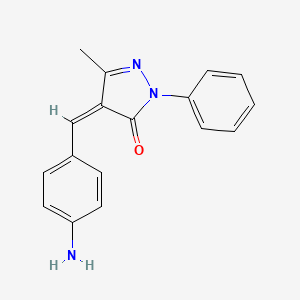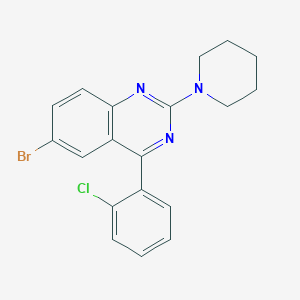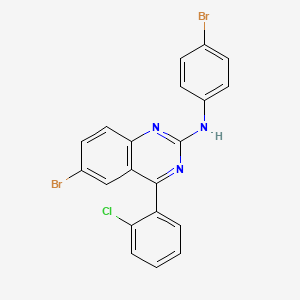![molecular formula C17H16N4O B3893516 3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3893516.png)
3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
説明
3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MMPI or TAPI-1 and belongs to the class of benzimidazole compounds. MMPI has been shown to possess potent inhibitory activity against matrix metalloproteinases (MMPs), which are enzymes involved in various physiological and pathological processes.
作用機序
MMPI exerts its inhibitory activity against 3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile by binding to the active site of these enzymes, thereby preventing the degradation of extracellular matrix proteins. This leads to the inhibition of various physiological and pathological processes such as tumor invasion, angiogenesis, and inflammation.
Biochemical and Physiological Effects:
The inhibitory activity of MMPI against this compound has been shown to have various biochemical and physiological effects. MMPI has been shown to inhibit the migration and invasion of cancer cells, thereby reducing the metastatic potential of tumors. MMPI also inhibits angiogenesis, which is the formation of new blood vessels required for tumor growth. Furthermore, MMPI has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of using MMPI in lab experiments is its potent inhibitory activity against 3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile. This makes it a useful tool for studying the role of this compound in various physiological and pathological processes. However, one of the limitations of using MMPI is its potential toxicity, which may affect the viability of cells in lab experiments.
将来の方向性
There are several future directions for the research on MMPI. One of the potential applications of MMPI is in the treatment of Alzheimer's disease, as 3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile have been implicated in the pathogenesis of this disease. MMPI may also have potential therapeutic applications in the treatment of fibrosis, as this compound play a crucial role in the development of this condition. Furthermore, the development of more potent and selective MMP inhibitors may lead to the discovery of new therapeutic targets for the treatment of various diseases.
科学的研究の応用
MMPI has been extensively studied for its potential therapeutic applications in various diseases such as cancer, arthritis, and cardiovascular diseases. The inhibitory activity of MMPI against 3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile makes it a promising candidate for the treatment of cancer, as this compound play a crucial role in tumor invasion and metastasis. MMPI has also been shown to possess anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of arthritis. Furthermore, MMPI has been shown to have a protective effect on the cardiovascular system by inhibiting the activity of this compound involved in the degradation of extracellular matrix proteins.
特性
IUPAC Name |
3-methyl-1-morpholin-4-ylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-10-16(20-6-8-22-9-7-20)21-15-5-3-2-4-14(15)19-17(21)13(12)11-18/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTVCSGDKNIFEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCOCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide](/img/structure/B3893434.png)
![2-chloro-N-{4-[(3-chlorobenzoyl)amino]phenyl}-5-nitrobenzamide](/img/structure/B3893445.png)
![N-[3-(2,6-dimethylphenoxy)propyl]-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B3893454.png)
![3-(2-furyl)-1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B3893475.png)
![1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-3-(2-furyl)-2-propen-1-one](/img/structure/B3893482.png)
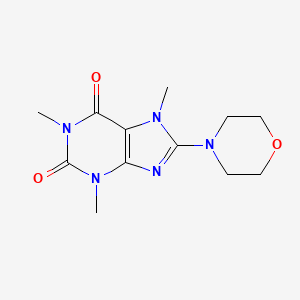
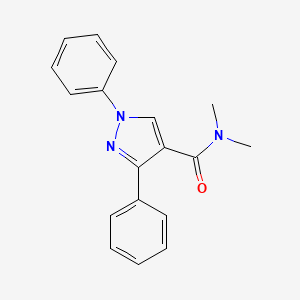
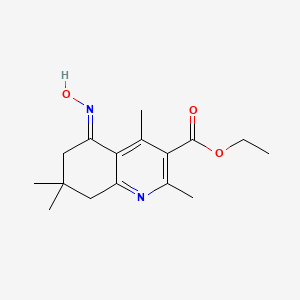
![3-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B3893508.png)
![3-[3-(4-methoxyphenyl)acryloyl]-6-methyl-4-phenyl-2(1H)-quinolinone](/img/structure/B3893520.png)
